Nonapéptido-1

Descripción general

Descripción

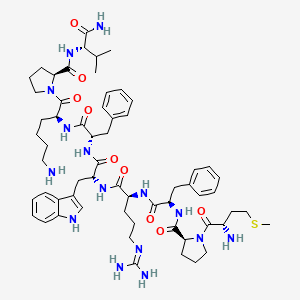

Nonapeptide-1 is a skin lightening peptide derived from the melanocyte stimulating hormone (MSH). It prevents the activity of tyrosine in the melanocytes, inhibiting melanin synthesis and helping to even out your skin tone by lessening hyper-pigmentation . The molecular formula of Nonapeptide-1 is C61H87N15O9S .

Molecular Structure Analysis

Nonapeptide-1 is a highly dynamic peptide that harbors a type II β-turn located in its central part . Ultraviolet-circular dichroism and Raman spectra are consistent with a mixture of β-turn, β-strand, and random-chain secondary elements in aqueous media .

Chemical Reactions Analysis

Nonapeptide-1 appears to exhibit capacity as a melanin synthesis inhibitor, reportedly achieved through interference with the action of tyrosinase . Tyrosinase, the principal enzyme governing melanin synthesis within specialized cells termed melanocytes, is considered crucial for pigment production .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Nonapéptido-1 en la investigación de la pigmentación de la piel

El this compound, inicialmente derivado de la levadura Streptomyces clavifer y ahora sintetizado utilizando tecnología genética recombinante, ha demostrado ser un potente inhibidor de la formación de melanina. Los estudios de laboratorio con levaduras y células de melanoma sugieren que el this compound interrumpe la cascada de señalización intrínseca a la melanogénesis, lo que podría tener implicaciones para los tratamientos dirigidos a los trastornos de la pigmentación de la piel .

This compound en el antienvejecimiento y la reparación de la piel

La investigación indica que el this compound puede tener propiedades antioxidantes, promover la secreción de colágeno tipo 1 (COL-1) y ayudar a reparar la piel dañada. Esto se basa en las pruebas de una serie de nuevos péptidos cortos diseñados racionalmente, donde el this compound (PWH) mostró buenas actividades en estas áreas .

This compound en la cicatrización de heridas

Aunque no está directamente relacionado con el this compound, los estudios sobre un péptido de secuencia corta similar, TSP-1, han demostrado su función en la mejora de la cicatrización de heridas en modelos animales y en pruebas de cultivo celular de fibroblastos dérmicos humanos. La secuencia corta Lys-Arg-Phe-Lys de la proteína TSP-1 es responsable de la estimulación de TGFβ, que es activa en el desarrollo postnatal de las estructuras de la piel. Esto sugiere que los péptidos como el this compound también podrían tener aplicaciones potenciales en la cicatrización de heridas debido a sus similitudes estructurales .

Mecanismo De Acción

Target of Action

Nonapeptide-1, also known as Melanostatine™ 5, is a synthetic biomimetic peptide that acts as an antagonist of α-MSH (melanin-stimulating hormone) . It primarily targets the melanocortin-1 receptor (MC1-R) on melanocytes . The MC1-R is a crucial receptor involved in the regulation of melanin synthesis .

Mode of Action

Nonapeptide-1 interacts with its target by blocking the MC1-R receptors on melanocytes . This action prevents the activation of the receptor by α-MSH, thereby inhibiting melanin production . Nonapeptide-1 appears to interfere with the function of tyrosinase, the principal enzyme governing melanin synthesis within melanocytes . By impeding tyrosinase function, Nonapeptide-1 appears to inhibit melanocyte pigment production .

Biochemical Pathways

The primary biochemical pathway affected by Nonapeptide-1 is the melanogenesis signaling cascade . Nonapeptide-1 disrupts this pathway by interfering with the function of the melanocortin-1 receptor, potentially impeding the action of melanocyte-stimulating hormones and hindering the activation of tyrosinase . This interference results in the inhibition of melanin synthesis .

Pharmacokinetics

Peptides like nonapeptide-1 are typically metabolized by peptidases in the liver and kidney . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nonapeptide-1 and their impact on its bioavailability.

Result of Action

The primary result of Nonapeptide-1’s action is the inhibition of melanin synthesis . By interfering with the function of tyrosinase and blocking MC1-R receptors on melanocytes, Nonapeptide-1 reduces melanin production . This action can lead to a reduction in skin pigmentation, thereby ameliorating hyperpigmented areas caused by sun exposure and certain pathologies .

Action Environment

The efficacy and stability of Nonapeptide-1 can be influenced by various environmental factors. For instance, excessive sun exposure can elevate melanocyte-stimulating hormone (MSH) levels, which could potentially affect the efficacy of Nonapeptide-1 . More comprehensive investigations are needed to fully understand how environmental factors influence the action of nonapeptide-1 .

Safety and Hazards

Nonapeptide-1 is not classified as hazardous under the Approved Criteria for Classifying Hazardous Substances .

Relevant papers on Nonapeptide-1 include a randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance and a study on rationally designed nonapeptides with great skin photoprotective effect .

Propiedades

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFLNGRLKALWRF-LDXSYGEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N15O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158563-45-2 | |

| Record name | Nonapeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONAPEPTIDE-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

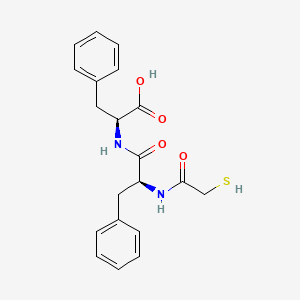

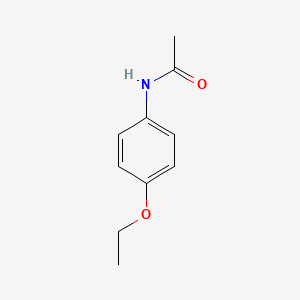

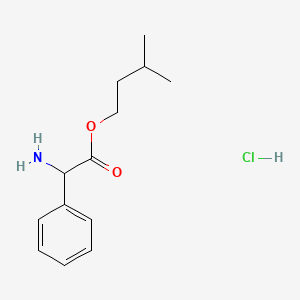

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

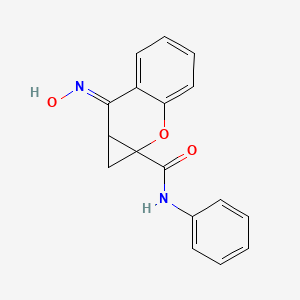

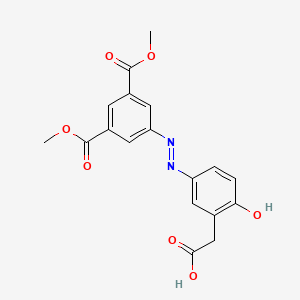

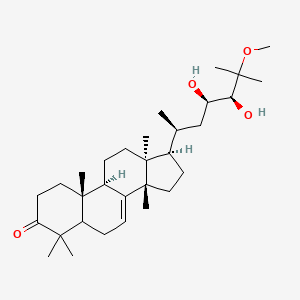

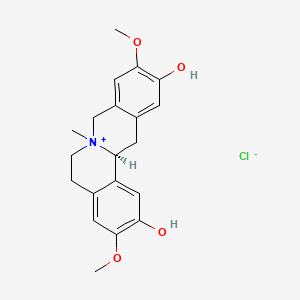

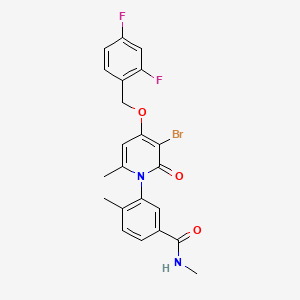

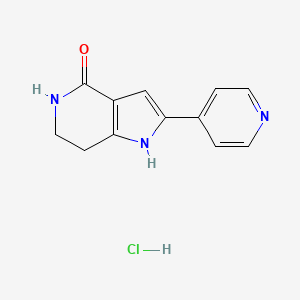

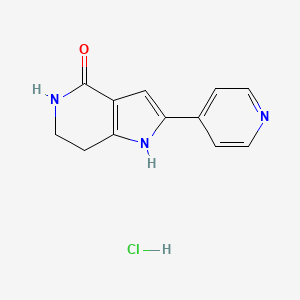

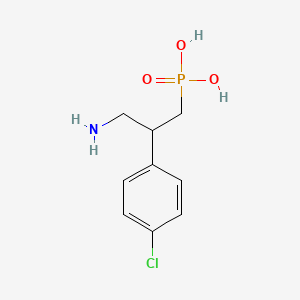

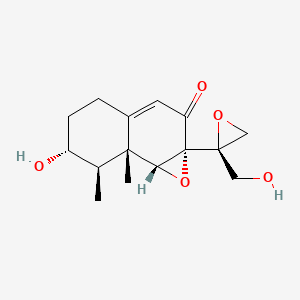

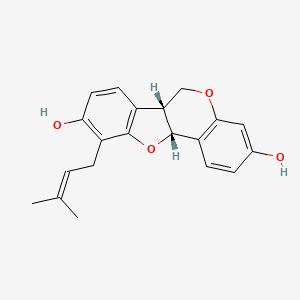

Feasible Synthetic Routes

Q & A

Q1: What is Nonapeptide-1 and what is its primary known application?

A1: Nonapeptide-1, also known as Melanostatine 5, is a synthetic peptide primarily recognized for its potential skin-lightening properties. While its full mechanism of action is still being elucidated, it is believed to interfere with the production of melanin, the pigment responsible for skin color.

Q2: How does Nonapeptide-1 interact with its target to produce its skin-lightening effects?

A2: While the exact mechanism of action is still under investigation, studies suggest that Nonapeptide-1 may act by inhibiting the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. [] α-MSH is a hormone that stimulates melanocytes, the cells responsible for melanin production. By interfering with α-MSH signaling, Nonapeptide-1 could potentially reduce melanin synthesis, leading to a lightening of the skin tone. []

Q3: Has Nonapeptide-1 been investigated in clinical trials for the treatment of hyperpigmentation disorders like melasma?

A3: A randomized controlled pilot study investigated a proprietary combination containing Nonapeptide-1, phenyl ethyl resorcinol, aminoethyl phosphinic acid, antioxidants, and sunscreen for melasma maintenance after treatment with a triple combination therapy. [] While the results suggested some potential benefits in maintaining remission, further research with larger sample sizes and longer follow-up periods is needed to confirm these findings and establish its efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid](/img/structure/B1679767.png)